Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Fungi
Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avrainvillamide, a potent antiproliferative and antibiotic alkaloid, represents a significant discovery from marine-derived fungi. First identified independently by two research groups from Aspergillus sp. CNC358 and Aspergillus ochraceus, this complex natural product has garnered considerable attention for its unique chemical structure and promising biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Avrainvillamide. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents a comprehensive summary of its physicochemical and biological properties in structured tables. Furthermore, this guide illustrates the key experimental workflows and the proposed mechanism of action involving its interaction with the oncoprotein nucleophosmin (NPM1) through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and oncology.
Introduction
The marine environment is a vast and largely untapped reservoir of biodiversity, harboring a plethora of microorganisms that have evolved unique metabolic pathways to survive in extreme conditions. These organisms, particularly marine fungi, are a promising source of novel secondary metabolites with diverse and potent biological activities.[1] The genus Aspergillus, a group of filamentous fungi found in a wide range of environments, is well-documented as a producer of a rich array of bioactive compounds.[2][3] Marine-derived Aspergillus species, in particular, have been shown to produce a variety of secondary metabolites with potential therapeutic applications, including antimicrobial, cytotoxic, and anti-inflammatory agents.[4][5]
In the early 2000s, a novel and structurally intriguing alkaloid, Avrainvillamide, was independently discovered by two research groups. The Fenical group at the Scripps Institution of Oceanography isolated the compound from a marine-derived fungus, Aspergillus sp. strain CNC358, collected in the Bahamas.[6] Concurrently, a team at Pfizer in Japan isolated the same compound, which they named CJ-17,665, from the fermentation broth of Aspergillus ochraceus CL41582.[7] Avrainvillamide is characterized by a complex heptacyclic ring system, including a diketopiperazine and an unusual indole N-oxide moiety.[7] This unique structural feature is believed to be crucial for its biological activity.
Subsequent studies revealed that Avrainvillamide exhibits significant antiproliferative activity against various cancer cell lines and antibacterial activity against multi-drug resistant bacteria.[6][7] A key breakthrough in understanding its mechanism of action was the discovery that Avrainvillamide directly binds to the nuclear chaperone oncoprotein nucleophosmin (NPM1).[7][8] This interaction has been shown to disrupt NPM1's function, leading to an increase in the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells.[7][8] This guide provides a detailed technical overview of the pioneering work on the discovery and isolation of this important marine natural product.
The Producing Organisms: Marine-Derived Aspergillus Species
Avrainvillamide has been isolated from two distinct marine-derived fungal strains, highlighting the metabolic potential of this genus.
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Aspergillus sp. CNC358: This strain was isolated from a marine source in the waters off the Bahamas and is deposited with the American Type Culture Collection (ATCC) under the accession number 74476.[6]
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Aspergillus ochraceus CL41582: This strain was the source of CJ-17,665 (Avrainvillamide) and was identified by researchers at Pfizer.[7]
The genus Aspergillus is ubiquitous and includes several hundred species found in diverse climates worldwide.[2] While many are terrestrial, a growing number are being isolated from marine environments, where they have adapted to high salinity and pressure.[3][4] These marine strains are a rich source of novel secondary metabolites, many of which are not produced by their terrestrial counterparts.[5]
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing organisms and the subsequent isolation and purification of Avrainvillamide, based on the original discovery publications.
Fermentation of Aspergillus sp. CNC358
This protocol is based on the methods described by Fenical et al.[6]
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Culture Medium Preparation: A liquid medium is prepared containing 1% glucose, 0.5% peptone, 0.5% yeast extract, and 0.2% crab meal dissolved in 100% seawater.
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Inoculation and Incubation: The sterilized medium is inoculated with a culture of Aspergillus sp. CNC358.
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Static Culture: The inoculated broth is incubated under static conditions for 20 days.
Fermentation of Aspergillus ochraceus
The following is a generalized protocol based on the work of Sugie et al.[7]
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Seed Culture: A seed culture is prepared by inoculating a suitable medium with Aspergillus ochraceus and incubating for a specified period to generate sufficient biomass.
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Production Culture: The seed culture is then used to inoculate a larger volume of production medium.
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Incubation: The production culture is incubated with agitation to ensure proper aeration and growth.
Extraction and Isolation of Avrainvillamide
The following protocol combines methodologies from both the Fenical and Sugie publications for a comprehensive approach.[6][7]
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Harvesting: After the incubation period, the fungal mycelium is separated from the fermentation broth by filtration.
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Mycelium Extraction: The mycelial cake is extracted with an organic solvent such as acetone. The acetone extract is then filtered and concentrated under reduced pressure.
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Broth Extraction: The filtered broth is extracted with an immiscible organic solvent like ethyl acetate (EtOAc).
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Partitioning: The concentrated mycelial extract is partitioned between EtOAc and water. The EtOAc layer, containing the crude extract, is collected and combined with the broth extract.
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Chromatographic Purification: The combined crude extract is subjected to a series of chromatographic steps to purify Avrainvillamide. This typically involves:
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Initial Fractionation: Separation on a Sephadex LH-20 column.
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Further Purification: High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of acetonitrile in water).
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Final Purification: The fractions containing Avrainvillamide are pooled, concentrated, and may be subjected to a final crystallization step to yield the pure compound.
Quantitative Data
The following tables summarize the key quantitative data reported for Avrainvillamide.
Table 1: Physicochemical Properties of Avrainvillamide
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇N₃O₄ | [7] |
| Molecular Weight | 445.5 g/mol | [7] |
| Appearance | Colorless solid | [7] |
| Optical Rotation [α]D | + (positive) | [7] |
| UV (MeOH) λmax (log ε) | 224 (4.45), 275 (4.01), 305 (sh, 3.79), 358 (3.92) nm | [7] |
| IR (KBr) νmax | 3440, 3220, 1680, 1640, 1440, 1380, 1280, 1100 cm⁻¹ | [7] |
| High-Resolution MS | Found: m/z 446.2079 (M+H)⁺, Calculated for C₂₆H₂₈N₃O₄: 446.2080 | [7] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Avrainvillamide (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Reference |
| 2 | 166.5 | [7] | |
| 3 | 59.3 | 4.25 (dd, 10.5, 3.0) | [7] |
| 5 | 32.2 | 2.25 (m), 2.05 (m) | [7] |
| 6 | 26.9 | 1.95 (m) | [7] |
| 7 | 46.1 | 3.45 (m) | [7] |
| 9 | 169.8 | [7] | |
| 10 | 61.2 | 4.05 (s) | [7] |
| 12 | 118.9 | [7] | |
| 13 | 145.4 | [7] | |
| 14 | 125.1 | 7.30 (d, 8.5) | [7] |
| 15 | 122.1 | 7.20 (t, 8.0) | [7] |
| 16 | 129.8 | 7.50 (t, 8.0) | [7] |
| 17 | 120.9 | 7.40 (d, 7.5) | [7] |
| 18 | 138.9 | [7] | |
| 19 | 130.8 | [7] | |
| 20 | 40.3 | [7] | |
| 20-Me | 28.1 | 1.45 (s) | [7] |
| 20-Me | 28.4 | 1.50 (s) | [7] |
| 21 | 124.5 | 6.95 (s) | [7] |
| 22 | 117.8 | 6.85 (d, 8.0) | [7] |
| 23 | 149.2 | [7] | |
| 24 | 111.8 | 6.80 (d, 8.0) | [7] |
| 25 | 147.9 | [7] | |
| 26 | 35.9 | [7] | |
| 26-Me | 26.9 | 1.20 (s) | [7] |
| 26-Me | 27.2 | 1.25 (s) | [7] |
| NH | 6.25 (br s) | [7] |
Table 3: Biological Activity of Avrainvillamide
| Activity Type | Cell Line / Organism | Value (IC₅₀ / MIC) | Reference |
| Antiproliferative | Human Colon Tumor (HCT-116) | IC₅₀ = 2.0 µg/mL | [6] |
| Antiproliferative | Melanoma (MALME-3M) | IC₅₀ = 53 nM | [6] |
| Antiproliferative | Breast Cancer (BT-549) | IC₅₀ = 34 nM | [6] |
| Antiproliferative | Breast Cancer (T-47D) | IC₅₀ = 72 nM | [6] |
| Antiproliferative | T-47D (breast cancer) | GI₅₀ = 0.33 µM | [9] |
| Antiproliferative | LNCaP (prostate cancer) | GI₅₀ = 0.42 µM | [9] |
| Antibacterial | Staphylococcus aureus (MRSA) | MIC = 12.5 µg/mL | [7] |
| Antibacterial | Streptococcus pyogenes | MIC = 12.5 µg/mL | [7] |
| Antibacterial | Enterococcus faecalis (VRE) | MIC = 25 µg/mL | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of Avrainvillamide from marine-derived Aspergillus.
Caption: Workflow for Avrainvillamide Isolation.
Signaling Pathway
The following diagram depicts the proposed mechanism of action of Avrainvillamide through its interaction with nucleophosmin (NPM1) and the subsequent effect on the p53 tumor suppressor pathway.
Caption: Avrainvillamide's Mechanism of Action.
Conclusion
The discovery of Avrainvillamide from marine-derived Aspergillus species is a testament to the potential of the marine environment as a source of novel therapeutics. Its complex chemical structure and potent biological activity, particularly its unique mechanism of action involving the oncoprotein nucleophosmin, make it a compelling lead compound for drug development. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research into Avrainvillamide and other promising natural products from marine fungi. Continued exploration of marine microbial diversity, coupled with advances in isolation and characterization techniques, will undoubtedly lead to the discovery of new chemical entities with the potential to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Investigation of Marine-Derived Aspergillus Diversity in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diversity of Marine-Derived Aspergillus from Tidal Mudflats and Sea Sand in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Secondary Metabolites from Marine Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6066635A - Avrainvillamide, a cytotoxic marine natural product, and derivatives thereof - Google Patents [patents.google.com]
- 7. The Natural Product Avrainvillamide Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The natural product avrainvillamide binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
